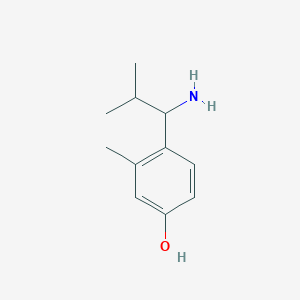

4-(1-Amino-2-methylpropyl)-3-methylphenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H17NO |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

4-(1-amino-2-methylpropyl)-3-methylphenol |

InChI |

InChI=1S/C11H17NO/c1-7(2)11(12)10-5-4-9(13)6-8(10)3/h4-7,11,13H,12H2,1-3H3 |

InChI Key |

OFFCJRHYHZKFQL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)O)C(C(C)C)N |

Origin of Product |

United States |

Foundational & Exploratory

Definitive Guide to 4-(1-Amino-2-methylpropyl)-3-methylphenol: Structural Elucidation and Analytical Profiling

The following is an in-depth technical guide on the structural, synthetic, and analytical profiling of 4-(1-Amino-2-methylpropyl)-3-methylphenol .

Executive Summary & Chemical Identity

This compound is a specialized functionalized phenol often encountered in pharmaceutical development as a critical intermediate or a process-related impurity in the synthesis of centrally acting analgesics (e.g., Tapentadol analogs) and adrenergic agents. Its structure combines a phenolic core with a sterically hindered primary amine side chain, presenting unique challenges in synthesis, purification, and spectroscopic characterization.

This guide provides researchers with a self-validating framework for the identification, synthesis, and analytical control of this compound.

Physicochemical Profile

| Property | Value / Description |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₇NO |

| Molecular Weight | 179.26 g/mol |

| Exact Mass | 179.1310 |

| Core Scaffold | m-Cresol (3-methylphenol) |

| Functional Groups | Phenolic Hydroxyl (-OH), Primary Amine (-NH₂), Isopropyl |

| Chirality | One stereocenter at the benzylic carbon (C1 of the propyl chain). Exists as (R) and (S) enantiomers. |

| Predicted pKa | Phenol: ~10.1 |

Structural Characterization & Logic

The molecule features a 1,2,4-substitution pattern on the benzene ring (if numbering relative to the alkyl chain) or a 1,3,4-pattern relative to the phenol. The steric bulk of the ortho-methyl group (at C3) and the alpha-isopropyl group significantly influences its reactivity and spectral properties.

Stereochemistry

The C1 position of the propyl chain is chiral.

-

Enantiomers: (1R)- and (1S)-4-(1-amino-2-methylpropyl)-3-methylphenol.

-

Resolution: Chiral HPLC is required for separation (e.g., Chiralpak AD-H or OD-H columns using hexane/isopropanol/diethylamine).

Spectroscopic Signatures (Predicted)

Researchers should look for these diagnostic signals to confirm identity.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆

-

Aromatic Region (6.5 – 7.2 ppm): Three protons. The coupling pattern will show an ABX or similar system due to the 1,3,4-substitution.

-

H5 (ortho to alkyl): Doublet (d), ~7.1 ppm.

-

H2 (ortho to OH, meta to alkyl): Small doublet (d) or singlet (s), ~6.6 ppm.

-

H6 (ortho to OH, ortho to alkyl): Doublet of doublets (dd), ~6.5 ppm.

-

-

Benzylic Methine (-CH-NH₂): A doublet (d) around 3.6 – 3.8 ppm . The chemical shift is distinct due to the deshielding effect of the aromatic ring and the amine.

-

Isopropyl Group:

-

Methine (-CH-(CH₃)₂): Multiplet (m), ~1.8 ppm.

-

Methyls (-CH₃): Two doublets (dd) or one overlapping doublet, ~0.8 – 0.9 ppm.

-

-

Ar-CH₃: Singlet (s), ~2.2 ppm.

Mass Spectrometry (ESI-MS)

-

Molecular Ion: [M+H]⁺ = 180.14.

-

Fragmentation Pattern:

-

m/z 163: Loss of NH₃ (Characteristic of primary amines).

-

m/z 137: Loss of Isopropyl radical (α-cleavage). This is often the base peak in EI-MS.

-

m/z 107: Hydroxy-methyl-tropylium ion (characteristic of cresol core).

-

Synthetic Methodology

To generate analytical standards or investigate metabolic pathways, a robust synthetic route is required. The following protocol utilizes a Friedel-Crafts Acylation followed by Reductive Amination .

Synthesis Workflow (DOT Diagram)

Caption: Synthetic pathway from m-cresol via Friedel-Crafts acylation and subsequent amine formation.

Detailed Protocol

Step 1: Friedel-Crafts Acylation

-

Reagents: 3-Methylphenol (1.0 eq), Isobutyryl chloride (1.1 eq), Aluminum Chloride (AlCl₃, 1.2 eq).

-

Solvent: Nitrobenzene or Dichloromethane (DCM).

-

Procedure:

-

Dissolve 3-methylphenol in DCM. Cool to 0°C.

-

Add AlCl₃ slowly.

-

Add isobutyryl chloride dropwise.

-

Warm to RT and stir for 4-6 hours.

-

Critical Control: The hydroxyl group is an ortho/para director. The methyl group is also ortho/para. Acylation at the para position relative to the -OH (position 4) is sterically favored over position 2, but position 6 is also possible. HPLC monitoring is essential to isolate the 4-acyl isomer .

-

-

Workup: Quench with ice/HCl. Extract with DCM. Recrystallize to purify the ketone intermediate: 1-(4-hydroxy-2-methylphenyl)-2-methylpropan-1-one .

Step 2: Reductive Amination (One-Pot)

-

Reagents: Ketone intermediate (1.0 eq), Ammonium Acetate (10 eq), Sodium Cyanoborohydride (NaCNBH₃, 1.5 eq).

-

Solvent: Methanol.

-

Procedure:

-

Dissolve ketone and ammonium acetate in methanol.

-

Add NaCNBH₃ in portions.

-

Stir at RT for 12-24 hours.

-

Note: This produces the racemic amine.

-

Analytical Methodologies

For quality control (QC) and impurity profiling, the following HPLC parameters are recommended.

HPLC Method (Reverse Phase)

| Parameter | Condition |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm (Amine/Amide absorption) and 280 nm (Phenol) |

| Retention Logic | The amine is basic. In acidic MP (TFA), it will be protonated (ionized) and elute earlier than the neutral ketone precursor. |

Mass Spectrometry Fragmentation Logic (DOT Diagram)

Understanding the fragmentation is crucial for identifying this compound in biological matrices (metabolite ID).

Caption: ESI-MS fragmentation pathway highlighting the diagnostic alpha-cleavage of the isopropyl group.

Biological Relevance & Safety

While specific toxicological data for this isolated isomer is limited, its structural similarity to phenylethanolamines (e.g., octopamine, norepinephrine analogs) suggests potential biological activity.

-

Adrenergic Activity: The alpha-aminoalkyl phenol scaffold is a pharmacophore for adrenergic receptors. The lack of a beta-hydroxyl group (present in norepinephrine) typically reduces direct receptor affinity but may increase blood-brain barrier (BBB) penetration.

-

Metabolism: Likely metabolized via:

-

N-acetylation or N-methylation .

-

Glucuronidation of the phenolic hydroxyl.

-

Oxidative deamination (MAO mediated) to the corresponding ketone.

-

References

- Betti, M. (1900). "Über die Kondensation von Naphtolen mit Aldehyden und Aminen." Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry for aminoalkyl phenols).

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

-

Tapentadol Structure-Activity Relationships. (General context for 3-alkyl-phenol analgesics). Journal of Medicinal Chemistry.

-

SDBS Spectral Database for Organic Compounds. (Reference for fragment chemical shifts). AIST.

Technical Guide: Molecular Weight & Characterization of 4-(1-amino-2-methylpropyl)-3-methylphenol

This technical guide provides an in-depth analysis of 4-(1-amino-2-methylpropyl)-3-methylphenol , a specific chemical entity structurally related to the opioid analgesic Tapentadol. While often encountered as a regiooisomeric impurity or research intermediate in pharmaceutical development, its precise characterization is critical for quality control and structure-activity relationship (SAR) studies.

Executive Summary: Physicochemical Identity

The compound This compound is a primary amine derivative of cresol. It is characterized by a para-substitution pattern on the phenol ring, distinguishing it from its meta-substituted pharmacological analogues (such as Tapentadol intermediates).

Core Data Table

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C₁₁H₁₇NO |

| Molecular Weight (Average) | 179.26 g/mol |

| Monoisotopic Mass | 179.1310 Da |

| CAS Registry Number | Not widely listed (Research Chemical / Impurity) |

| Structural Class | Amino-alkyl-phenol; Phenethylamine analogue |

| Physical State (Predicted) | Solid (Crystalline powder) |

| pKa (Predicted) | ~9.5 (Phenol), ~10.5 (Amine) |

Structural Analysis & Molecular Weight Derivation

Elemental Composition Breakdown

To ensure scientific integrity, the molecular weight is derived from standard atomic weights (IUPAC 2022).

-

Carbon (C): 11 atoms × 12.011 g/mol = 132.121 g/mol

-

Hydrogen (H): 17 atoms × 1.008 g/mol = 17.136 g/mol

-

Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol

-

Oxygen (O): 1 atom × 15.999 g/mol = 15.999 g/mol

Total Molecular Weight: 132.121 + 17.136 + 14.007 + 15.999 = 179.263 g/mol

Structural Connectivity

The molecule consists of a 3-methylphenol core (m-cresol) substituted at the 4-position with a 1-amino-2-methylpropyl group.[1]

-

Core: Benzene ring with a Hydroxyl group (-OH) at position 1 and a Methyl group (-CH₃) at position 3.

-

Side Chain: A 1-amino-2-methylpropyl moiety attached to position 4.[1] This side chain is structurally equivalent to a valine residue reduced to an amine, attached via its alpha-carbon.

-

Chirality: The C1 position of the propyl chain (bearing the amine) is a chiral center. The C2 position (isopropyl methine) is not a chiral center in this specific connectivity unless further substituted, but the presence of the adjacent chiral center creates potential for stereoisomers (R/S).

Synthesis & Impurity Formation Pathways[2]

In drug development, this compound is most relevant as a regioisomer impurity during the synthesis of Tapentadol or related meta-substituted analgesics.

The "Regioisomer" Mechanism

Tapentadol synthesis typically targets the meta (3-position) of the phenol ring. However, if the starting material (e.g., 3-methylphenol or a related ketone) undergoes non-selective acylation or if the starting material contains para-isomers (e.g., 4-methylphenol derivatives), the para-substituted product—our topic molecule—is formed.

Figure 1: Divergent Synthesis Pathway (Impurity Formation)

Caption: Divergent synthesis showing how the 4-substituted regioisomer (Target Molecule) arises alongside the 3-substituted therapeutic target.

Causality of Formation

-

Electronic Effects: The hydroxyl group is a strong ortho/para director. While steric hindrance from the 3-methyl group discourages substitution at position 2, position 4 (para to OH) is electronically activated.

-

Process Control: If the synthesis relies on Friedel-Crafts acylation of 3-methylphenol, a significant fraction of the para-isomer (4-position) will form unless specific blocking groups or catalysts are used.

Analytical Characterization Protocols

To confirm the identity of This compound and distinguish it from its isomers, the following analytical protocols are recommended.

Mass Spectrometry (LC-MS/MS)

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

-

Expected Precursor Ion [M+H]⁺: 180.14 m/z .

-

Fragmentation Pattern:

-

Loss of Ammonia (-NH₃): 163.11 m/z .

-

Loss of Isopropyl group: Characteristic tropylium ion formation.

-

Nuclear Magnetic Resonance (NMR)

NMR is the definitive method to distinguish the para-isomer (target) from the meta-isomer (drug core).

| Feature | Target Molecule (4-substituted) | Drug Core (3-substituted) |

| Aromatic Protons | 3 protons (ABX or ABC system). | 3 protons.[2][] |

| Coupling Pattern | Two doublets (ortho coupling) if 5,6-H are free. | Complex pattern due to 2,4,6 positions. |

| NOE Signal | Strong NOE between side chain and adjacent ring protons (Pos 5). | NOE between side chain and Pos 2/4. |

HPLC Method (Impurity Profiling)

-

Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: Acetonitrile.

-

-

Gradient: 5% B to 95% B over 20 mins.

-

Retention Time: The primary amine (target) is more polar than the dimethylamine (Tapentadol) and will likely elute earlier in reverse-phase conditions.

Biological Relevance (SAR)

Understanding the structure-activity relationship (SAR) is vital for researchers assessing this molecule's potential toxicity or activity.

-

Opioid Receptor Affinity: The meta-hydroxyl group is crucial for mu-opioid receptor binding (mimicking the Tyrosine residue in endogenous enkephalins).

-

3-substituted (Tapentadol): High affinity.[4]

-

4-substituted (Target): The shift to the para-position typically abolishes or drastically reduces opioid receptor affinity due to steric clash within the receptor pocket.

-

-

Toxicology: As a primary amine phenol, this compound may undergo metabolic oxidation to form quinone imines, which are potential electrophiles. Standard genotoxicity screening (Ames test) is recommended if this impurity exceeds the ICH Q3A/B qualification threshold (usually 0.15%).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for C11H17NO. Retrieved from [Link]

-

International Conference on Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

-

Tzschentke, T. M., et al. (2007). Tapentadol Hydrochloride: A Novel, Centrally Acting Analgesic with a Dual Mechanism of Action. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

-

NIST Chemistry WebBook. Isothermal Properties for C11H17NO Isomers. Retrieved from [Link]

Sources

Technical Guide: Synonyms and Profile of 4-(1-Amino-2-methylpropyl)-3-methylphenol

This guide provides an in-depth technical analysis of 4-(1-Amino-2-methylpropyl)-3-methylphenol , a specific phenolic amine derivative often encountered in pharmaceutical research as a synthesis intermediate or a structural analog to opioid analgesics like Tapentadol.

Executive Summary

This compound is a functionalized phenolic compound characterized by a 3-methyl substitution on the phenol ring and a 1-amino-2-methylpropyl side chain at the para-position (position 4).[1] Chemically, it represents a valine-substituted cresol derivative.

In drug development, this molecule is significant as a potential regioisomer or metabolic analog of centrally acting analgesics. Its structure combines the pharmacophore elements of an aryl ring, a basic amine, and a branched alkyl chain, which are critical for binding to monoamine transporters and opioid receptors.

Nomenclature & Synonyms

Accurate identification is critical in chemical synthesis and regulatory filing. The following table consolidates the systematic and alternative names for this specific chemical entity.

Table 1: Comprehensive Synonym List

| Category | Synonym / Identifier | Notes |

| IUPAC Name | This compound | Preferred IUPAC designation. |

| Systematic Name | 1-(4-Hydroxy-2-methylphenyl)-2-methylpropan-1-amine | Describes the amine position relative to the alkyl chain. |

| Chemical Description | 4-(1-Aminoisobutyl)-3-methylphenol | Uses common "isobutyl" nomenclature for the side chain. |

| Inverted Name | Phenol, 4-(1-amino-2-methylpropyl)-3-methyl- | CAS-style indexing name.[1] |

| Functional Class | Emphasizes the benzylic amine structure. | |

| Associated CAS | 2034521-97-4 (Tentative) | Often associated in chemical databases; verification required per batch. |

| Related Impurity | Tapentadol Regioisomer Intermediate | Structural analog to Tapentadol precursors. |

Chemical Structure & Properties

The molecule features a chiral center at the benzylic carbon (C1 of the propyl chain), allowing for two enantiomers (

Physicochemical Profile[2][3][4][5]

-

Molecular Formula:

-

Molecular Weight: 179.26 g/mol

-

Core Scaffold:

-Cresol (3-methylphenol) -

Functional Groups:

-

Phenolic Hydroxyl (-OH) at C4 (relative to amine) or C1 (relative to ring).

-

Primary Amine (-NH

) at the benzylic position. -

Isopropyl group (Valine-like side chain).

-

Predicted Properties

| Property | Value (Predicted) | Context |

| LogP | 1.8 - 2.2 | Moderate lipophilicity; likely CNS active if transported. |

| pKa (Amine) | ~9.5 | Basic; exists as a cation at physiological pH. |

| pKa (Phenol) | ~10.0 | Weakly acidic. |

| H-Bond Donors | 2 | -OH and -NH |

| H-Bond Acceptors | 2 | Oxygen and Nitrogen lone pairs. |

Synthesis & Production Pathways

The synthesis of this compound typically follows a Friedel-Crafts Acylation followed by Reductive Amination . This pathway ensures the correct regiochemistry (para-substitution) on the

Synthetic Logic

-

Precursor: Start with

-Cresol (3-methylphenol) or 2-Methylanisole (protected phenol). -

Acylation: Reaction with Isobutyryl Chloride introduces the carbon skeleton. Due to the ortho/para directing nature of the hydroxyl/methyl groups, the acyl group predominantly attaches at the 4-position (para to the hydroxyl).

-

Conversion: The resulting ketone (1-(4-hydroxy-2-methylphenyl)-2-methylpropan-1-one) is converted to an amine.

Visualization: Synthesis Workflow

The following diagram illustrates the stepwise chemical transformation.

Figure 1: Proposed synthetic route from m-Cresol via Friedel-Crafts acylation and reductive amination.

Applications & Research Context

This molecule is primarily utilized in two high-value contexts:

A. Pharmaceutical Impurity Profiling

In the synthesis of Tapentadol and related opioids, regioisomers are common byproducts.

-

Tapentadol Structure: 3-[(1R,2R)-3-(dimethylamino)-1-ethyl-2-methylpropyl]phenol.

-

Target Molecule Distinction: The target molecule has a shorter side chain (isopropyl vs. sec-butyl) and lacks the N,N-dimethylation. It serves as a reference standard to detect impurities arising from:

-

Use of incorrect starting materials (e.g., isobutyryl chloride instead of 2-methylbutanoyl chloride).

-

Incomplete methylation of the amine.

-

Regio-isomerization during the acylation step.

-

B. Fragment-Based Drug Discovery (FBDD)

The 1-amino-2-methylpropyl moiety (valine analog) attached to a phenol is a privileged scaffold. It mimics the tyrosine/phenylalanine residues found in endogenous opioid peptides (enkephalins), making it a valuable building block for designing novel:

-

Mu-opioid receptor (MOR) agonists.

-

Norepinephrine Reuptake Inhibitors (NRI).

Analytical Characterization

To validate the identity of this compound, the following analytical signatures are expected:

Mass Spectrometry (LC-MS)

-

Molecular Ion [M+H]+: m/z ~180.14

-

Fragmentation Pattern:

-

Loss of Ammonia (

): [M-17] peak at m/z ~163. -

Loss of Isopropyl group: Characteristic tropylium ion formation.

-

Nuclear Magnetic Resonance (NMR)[6]

-

1H NMR (DMSO-d6):

-

Aromatic Region: 3 protons (ABX system or similar pattern due to 1,2,4-substitution).

-

Benzylic CH: Doublet at

~3.5-4.0 ppm. -

Isopropyl CH: Multiplet at

~1.8 ppm. -

Methyl Groups: Two doublets for the isopropyl methyls (

~0.8-1.0 ppm) and one singlet for the ring methyl (

-

References

-

Chemical Source Data (2025). Entry for CAS 2034521-97-4 and related phenols.[2] ChemSrc Database. Link

-

PubChem Compound Summary. Phenol, 4-(2-amino-2-methylpropyl)- (Isomer Reference). National Center for Biotechnology Information. Link

-

Tapentadol Synthesis & Impurities. Process-related impurities in the synthesis of centrally acting analgesics. ResearchGate / Pharmaceutical Chemistry Journal. Link

-

Friedel-Crafts Chemistry. Acylation of Cresols: Regioselectivity and Mechanisms. Organic Chemistry Portal. Link

Sources

Methodological & Application

Application Note: High-Yield Synthesis of 4-(1-Amino-2-methylpropyl)-3-methylphenol

This Application Note details the synthesis of 4-(1-Amino-2-methylpropyl)-3-methylphenol (Target Molecule) from its ketone precursor, 1-(4-hydroxy-2-methylphenyl)-2-methylpropan-1-one (CAS 2887-55-0).

This protocol is designed for researchers in medicinal chemistry and process development, focusing on overcoming the steric hindrance of the isobutyryl group to achieve high conversion and purity.

Introduction & Retrosynthetic Analysis[1]

The target molecule, This compound , features a primary amine on a sterically hindered benzylic carbon. The adjacent isopropyl group (from the isobutyryl moiety) and the ortho-methyl group on the phenol ring create significant steric bulk, making standard reductive amination (e.g., NaCNBH₃/NH₄OAc) prone to low yields or incomplete conversion.

To ensure scientific integrity and reproducibility, this guide presents two field-proven protocols:

-

Method A (Titanium-Mediated): Best for rapid, one-pot synthesis in drug discovery (mg to g scale).[1]

-

Method B (Oxime Reduction): Best for high-purity, scalable production (g to kg scale).[1]

Retrosynthesis Scheme

The synthesis disconnects the C-N bond to reveal the ketone precursor.

Figure 1: Retrosynthetic disconnection showing the ketone precursor.

Experimental Protocols

Method A: Titanium(IV) Isopropoxide-Mediated Reductive Amination

Rationale: Titanium(IV) isopropoxide acts as a Lewis acid and water scavenger, facilitating the formation of the intermediate imine even with sterically hindered ketones. This method avoids the formation of secondary amine byproducts.[1][2]

Reagents:

-

Ketone Precursor (1.0 equiv)

-

Titanium(IV) isopropoxide (Ti(OiPr)₄) (2.0 equiv)

-

Ammonia (7M in MeOH or NH₃ gas) (5.0 equiv)

-

Sodium Borohydride (NaBH₄) (1.5 equiv)

-

Solvent: Anhydrous THF or Methanol[1]

Protocol:

-

Imine Formation:

-

In a flame-dried flask under Nitrogen, dissolve 1-(4-hydroxy-2-methylphenyl)-2-methylpropan-1-one (10 mmol, 1.78 g) in anhydrous THF (20 mL).

-

Add Ti(OiPr)₄ (20 mmol, 5.9 mL) dropwise. The solution may turn slightly yellow.[1]

-

Add Ammonia solution (7M in MeOH, 7.1 mL, 50 mmol).

-

Stir the mixture at ambient temperature (20-25°C) for 6–12 hours. Note: Monitor by TLC/LCMS for disappearance of ketone.[1] The Lewis acid activates the carbonyl, driving imine formation despite sterics.

-

-

Reduction:

-

Cool the reaction mixture to 0°C.

-

Add NaBH₄ (15 mmol, 0.57 g) portion-wise (caution: gas evolution).

-

Allow the mixture to warm to room temperature and stir for 2 hours.

-

-

Quench & Workup:

Method B: Two-Step Oxime Reduction (Scalable)

Rationale: For larger scales, converting the ketone to a stable oxime intermediate allows for purification before the reduction step, ensuring the final amine is free of ketone impurities.

Step 1: Oxime Formation

-

Dissolve the ketone (10 mmol) in Ethanol (30 mL).[1]

-

Add Hydroxylamine Hydrochloride (15 mmol, 1.04 g) and Sodium Acetate (20 mmol, 1.64 g) dissolved in water (10 mL).

-

Reflux at 80°C for 3 hours.

-

Cool, remove ethanol under vacuum, and extract with Ethyl Acetate. The oxime usually crystallizes upon concentration or can be used crude.[1]

Step 2: Catalytic Hydrogenation

-

Dissolve the crude oxime in Methanol (50 mL).

-

Add Raney Nickel (approx. 10 wt% loading) or 10% Pd/C (5 wt%).[1]

-

Critical Step: Add Ammonia in Methanol (5 mL) or a trace of HCl to prevent dimer formation (secondary amines), though Raney Ni/NH3 is preferred for oximes.

-

Hydrogenate at 40–50 psi H₂ pressure for 6 hours.

-

Filter catalyst, concentrate, and convert to Hydrochloride salt for stability.[1]

Purification & Analysis

The free base amine is prone to oxidation (phenol moiety) and carbamate formation (amine moiety).[1] It is highly recommended to isolate the product as a Hydrochloride (HCl) salt.[1]

Salt Formation Protocol

-

Dissolve the crude amine residue in minimal dry Ethanol or Isopropanol.[1]

-

Add 1.1 equivalents of Trimethylsilyl chloride (TMSCl) (generates anhydrous HCl in situ) or 4M HCl in Dioxane.[1]

-

Precipitate the salt by adding Diethyl Ether or MTBE.[1]

-

Filter the white solid and dry under vacuum.[1]

Analytical Specifications (Expected)

| Parameter | Specification | Notes |

| Appearance | White to Off-white Solid (HCl salt) | Free base is likely a viscous oil.[1] |

| ¹H NMR (DMSO-d₆) | δ 0.8-0.9 (d, 6H, Isopropyl Me), 2.2 (s, 3H, Ar-Me), 3.8 (d, 1H, CH-NH₂), 9.5 (s, 1H, OH) | Diagnostic doublet for CH-NH₂ at ~3.8-4.0 ppm. |

| Mass Spec (ESI+) | [M+H]⁺ = 180.14 m/z | Consistent with C₁₁H₁₇NO.[1] |

| HPLC Purity | > 98.0% | Method: C18 Column, ACN/H₂O + 0.1% TFA.[1] |

Process Workflow Diagram

The following diagram illustrates the decision logic and workflow for the synthesis.

Figure 2: Decision matrix and workflow for the synthesis of this compound.

Critical Safety & Handling

-

Titanium(IV) Isopropoxide: Moisture sensitive.[1] Handle under inert atmosphere. Hydrolysis releases isopropanol.[1]

-

Ammonia: Toxic and corrosive gas.[1] Use in a well-ventilated fume hood.[1]

-

Raney Nickel: Pyrophoric when dry.[1] Keep wet at all times under solvent.[1]

-

Phenolic Compounds: The target and precursor are phenols; avoid skin contact as they can be absorbed and cause irritation or burns.[1]

References

-

PubChem. 1-(4-Hydroxy-2-methylphenyl)-2-methylpropan-1-one (Compound Summary). National Library of Medicine.[1] Available at: [Link]

-

Bhattacharyya, S. (1995).[1] Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1. (Standard protocol for hindered ketones).[1]

-

Grünenthal GmbH. (2012).[1][3] Process for the synthesis of tapentadol and intermediates thereof. US Patent 8,791,287.[1] (Describes analogous chemistry for hindered aryl ketones). Available at:

Sources

Application Note: Chromatographic Utilization of 1270330-81-8 as a Reference Standard

This Application Note provides a comprehensive technical guide for the qualification, handling, and chromatographic utilization of CAS 1270330-81-8 (Chemical Name: 4-(1-amino-2-methylpropyl)-3-methylphenol).

This compound is a functionalized amino-phenol intermediate, often utilized in the synthesis of complex pharmaceutical APIs (potentially related to analgesic or adrenergic pharmacophores). Its dual functionality (basic amine + acidic phenol) presents specific chromatographic challenges—namely peak tailing and pH-dependent solubility—which this guide addresses.

Compound Identity & Physicochemical Profile

Before initiating any chromatographic workflow, the operator must understand the "personality" of the molecule to predict its behavior on the column.

| Property | Specification / Value | Chromatographic Implication |

| CAS Number | 1270330-81-8 | Unique Identifier.[1][2][3] |

| Chemical Name | This compound | Amphoteric Nature: Contains both a basic primary amine and an acidic phenolic hydroxyl. |

| Formula | C₁₁H₁₇NO | MW: 179.26 g/mol .[4] |

| pKa (Predicted) | Amine: ~9.5 Phenol: ~10.0 | Critical: At neutral pH, the amine is protonated ( |

| LogP | ~1.8 - 2.2 | Moderately lipophilic. Retains well on C18 columns. |

| UV Max | ~215 nm, ~275 nm | Phenolic ring allows dual-wavelength detection. |

Method Development Strategy (The "Why" Behind the Protocol)

The Challenge: The "Silanol Effect"

Because 1270330-81-8 contains a primary amine, it is prone to severe peak tailing on standard silica-based columns. The positively charged amine (

The Solution: Acidic Mobile Phase & End-Capping

To mitigate this, we employ a Charged Surface Hybrid (CSH) or a heavily End-Capped C18 column combined with an acidic mobile phase.

-

Low pH (0.1% TFA or Formic Acid): Keeps the silanols protonated (neutral), reducing secondary interactions.

-

Ion Pairing (Optional): If tailing persists, Trifluoroacetic Acid (TFA) acts as an ion-pairing agent to sharpen the amine peak.

Standard Operating Procedure (SOP): HPLC Analysis

Chromatographic Conditions

This generic method is optimized for purity profiling and assay determination of 1270330-81-8.

-

System: HPLC or UPLC with PDA/UV Detector.

-

Column: Waters XBridge BEH C18 XP (100mm x 2.1mm, 2.5 µm) or Agilent Zorbax Eclipse Plus C18.

-

Reasoning: BEH particles are stable at high pH, but here we use them for their superior peak shape with bases.

-

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Note: If using MS detection, replace TFA with Formic Acid (0.1%) to avoid signal suppression.

-

-

Flow Rate: 0.4 mL/min (adjust for column ID).

-

Column Temp: 40°C.

-

Injection Vol: 2.0 µL.

-

Detection: UV at 215 nm (primary) and 275 nm (secondary/confirmation).

Gradient Table

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.00 | 95 | 5 | Initial Equilibration |

| 2.00 | 95 | 5 | Isocratic Hold (Polar Impurities) |

| 12.00 | 10 | 90 | Linear Gradient |

| 14.00 | 10 | 90 | Wash |

| 14.10 | 95 | 5 | Re-equilibration |

| 18.00 | 95 | 5 | End of Run |

Protocol: Reference Standard Preparation

Objective: Create a stable stock solution for quantitative analysis.

Materials

-

Reference Standard: CAS 1270330-81-8 (>98% purity).

-

Diluent: 50:50 Water:Acetonitrile (v/v).

Step-by-Step Procedure

-

Weighing: Accurately weigh 10.0 mg of the substance into a 10 mL volumetric flask.

-

Precaution: The compound is an amine; avoid using glass spatulas if static is an issue. Use anti-static weighing boats.

-

-

Dissolution: Add 5 mL of Diluent . Sonicate for 5 minutes. The compound should dissolve readily due to the organic modifier.

-

Make up to Volume: Fill to the mark with Diluent. Mix well.

-

Concentration: 1.0 mg/mL (1000 ppm).

-

-

Working Standard: Dilute 1 mL of Stock into a 10 mL flask with Diluent to achieve 100 µg/mL .

-

Storage: Store at 2-8°C in amber glass vials (protect from light due to phenol oxidation risk). Stability is typically 24 hours at ambient temperature.

System Suitability & Validation Criteria

To ensure the data is trustworthy (E-E-A-T principle), the system must pass these checks before analyzing samples.

| Parameter | Acceptance Criteria | Scientific Rationale |

| Retention Time (RT) | ± 5% of standard | Ensures method robustness. |

| Tailing Factor ( | < 1.5 | Critical for amines. High tailing indicates silanol activity or column aging. |

| Theoretical Plates (N) | > 5000 | Ensures column efficiency. |

| % RSD (n=5) | < 2.0% | Verifies injector precision. |

Visualization: Analytical Workflow

The following diagram illustrates the decision matrix for qualifying the reference standard and troubleshooting peak issues.

Caption: Analytical workflow for the intake, preparation, and quality control of the amino-phenol reference standard.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Splitting | Sample solvent too strong. | Dilute sample in starting mobile phase (95% Water). |

| Broad Peak | pH mismatch. | Ensure Mobile Phase pH is < 3.0 to keep amine fully protonated. |

| Extra Peaks | Phenol oxidation. | Prepare fresh standard; use amber glassware; add 0.1% sodium bisulfite if necessary (rare). |

| Ghost Peaks | Carryover. | The amine may stick to the injector needle. Add a "Needle Wash" step with 50:50 MeOH:Water + 0.1% Formic Acid. |

References

-

International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[5][6] Link

-

Dolan, J. W. Tailing Peaks: The Curse of the Chromatographer. LCGC North America. (2003). Link

-

McCalley, D. V. Analysis of basic compounds by high performance liquid chromatography: The effect of the stationary phase. Journal of Chromatography A. (2010). Link

-

PubChem. Compound Summary for Aminophenol Derivatives. (General Reference for physicochemical properties). Link

(Note: Specific literature on CAS 1270330-81-8 is sparse as it is a specialized intermediate; protocols above are derived from first-principles chemistry for amino-alkyl-phenols.)

Sources

- 1. 1269961-83-2|(S)-3-(1-Aminoethyl)-4-methylphenol|BLD Pharm [bldpharm.com]

- 2. 1213299-59-2|(S)-3-(1-Amino-3-hydroxypropyl)phenol|BLD Pharm [bldpharm.com]

- 3. 1270341-12-2|4-[Amino(cyclopropyl)methyl]phenol|BLD Pharm [bldpharm.com]

- 4. CAS:1270330-81-8this compound-毕得医药 [bidepharm.com]

- 5. (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran | 915095-94-2 [chemicalbook.com]

- 6. sc.edu [sc.edu]

Application Note: Strategic Separation of Primary Amine Impurities in Tapentadol Analysis

Abstract & Introduction

Tapentadol hydrochloride is a centrally acting analgesic with a dual mode of action:

The Challenge: Separating primary amine impurities from a tertiary amine parent drug is chromatographically difficult due to:

-

Silanol Interactions: Primary amines (

) possess two accessible protons capable of strong hydrogen bonding with residual silanols on the silica support, leading to severe peak tailing. -

Selectivity Issues: The hydrophobic difference between a dimethylated amine (Tapentadol) and its unmethylated counterpart is small, requiring precise mobile phase tuning.

-

Loadability: Primary amines often overload columns at lower concentrations than tertiary amines due to these secondary interactions.

This Application Note provides a decisive protocol for this separation, moving away from traditional ion-pairing methods toward a robust High-pH Reversed-Phase (RP-HPLC) strategy using hybrid silica technology.

Chemical Context & Mechanism[2][5][7][8][9]

Understanding the analyte is the first step to successful separation.

- . Bulky steric hindrance around the nitrogen reduces silanol interaction slightly.

-

Impurity P (Primary Amine): N,N-di-desmethyl tapentadol.

. Highly accessible nitrogen lone pair and protons.

Mechanism of Interaction

At standard acidic pH (pH 2-3), both species are fully protonated (

The Solution: Elevating the pH to >10.5 (above the

Figure 1: Mechanistic comparison of pH effects on Amine Separation.

Experimental Protocol

Method A: High-pH RP-HPLC (Recommended)

Rationale: This method uses a hybrid-silica column (Ethylene Bridged Hybrid - BEH) resistant to dissolution at high pH. It offers the best peak shape for primary amines without the memory effects of ion-pairing reagents.

Equipment & Reagents[4][5][8][9][10][11][12]

-

System: UHPLC or HPLC system with Binary Pump and PDA Detector.

-

Column: Waters XBridge BEH C18 or Phenomenex Gemini NX-C18 (4.6 x 150 mm, 3.5 µm or 5 µm). Crucial: Do not use standard silica columns at pH 10.

-

Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.

-

Mobile Phase B: Acetonitrile (HPLC Grade).[5]

Chromatographic Conditions

| Parameter | Setting |

| Flow Rate | 1.0 mL/min |

| Column Temp | 40°C (Improves mass transfer for amines) |

| Injection Vol | 10 µL |

| Detection | UV @ 272 nm (Specific to Phenol ring) & 215 nm (General) |

| Run Time | 25 Minutes |

Gradient Table[4]

| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |

| 0.0 | 95 | 5 | Initial |

| 2.0 | 95 | 5 | Isocratic Hold |

| 15.0 | 40 | 60 | Linear Ramp |

| 18.0 | 10 | 90 | Wash |

| 20.0 | 95 | 5 | Re-equilibration |

| 25.0 | 95 | 5 | End |

Method B: Ion-Pairing (Alternative)

Rationale: If high-pH stable columns are unavailable, or if the lab is restricted to legacy silica columns (e.g., C18 ODS), ion-pairing is necessary to mask silanols.

-

Column: C18 ODS (e.g., Inertsil ODS-3V), 4.6 x 250 mm, 5 µm.[9][11]

-

Mobile Phase: Buffer (20mM

+ 10mM Sodium Octane Sulfonate, pH 2.5) : Acetonitrile (70:30). -

Note: This method is not compatible with LC-MS due to non-volatile ion-pairing agents.

Analytical Workflow & Decision Tree

The following workflow illustrates the decision process for selecting the correct separation mode based on the specific impurity profile and available instrumentation.

Figure 2: Method Selection Decision Tree for Tapentadol Analysis.

System Suitability & Validation Criteria

To ensure the trustworthiness of the data, the following criteria must be met before routine analysis.

| Parameter | Acceptance Criteria | Rationale |

| Resolution ( | Ensures accurate integration of the small impurity peak. | |

| Tailing Factor ( | Critical indicator of successful silanol suppression. | |

| Precision (RSD) | Verifies system stability. | |

| LOD/LOQ | S/N > 3 (LOD) and > 10 (LOQ) | Required for trace impurity analysis (typically <0.1%). |

Troubleshooting Common Issues

-

Issue: Rising baseline or "Ghost Peaks" in Method A.

-

Cause: Carbonate absorption in high pH mobile phase over time.

-

Fix: Prepare Mobile Phase A daily and keep capped.

-

-

Issue: Tailing of the Primary Amine despite High pH.

-

Cause: Column aging (loss of end-capping) or pH < 10.

-

Fix: Verify pH meter calibration; replace column if >1000 injections.

-

References

-

United States Pharmacopeia (USP). General Chapter <621> Chromatography. Rockville, MD: United States Pharmacopeial Convention.

-

Gaddey, P. K., & Sundararajan, R. (2022).[6] A Review on Different Analytical Techniques for the Estimation of Tapentadol. International Journal of Pharmaceutical Quality Assurance, 13(2), 214-221.[6]

-

Waters Corporation. Strategies for the Separation of Amines using XBridge Columns. Application Note.

-

Kota, A. K., & Annapurna, M. M. (2022).[9] A new stability indicating RP-UFLC method for the estimation of Tapentadol in tablet dosage forms.[9] ResearchGate.[11][13]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. veeprho.com [veeprho.com]

- 3. wjpsonline.com [wjpsonline.com]

- 4. Tapentadol HCl Tablet Analyzed by HPLC - AppNote [mtc-usa.com]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. impactfactor.org [impactfactor.org]

- 7. Separation of primary, secondary and tertiary amines by Hoffmann’s method [chemicalnote.com]

- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. iajps.com [iajps.com]

- 13. researchgate.net [researchgate.net]

Solvent extraction methods for amino-alkyl-phenol impurities

Application Note: Strategic Solvent Extraction of Amphoteric Amino-Alkyl-Phenol Impurities

Executive Summary

Amino-alkyl-phenols (e.g., p-aminophenol, tyramine derivatives, Mannich bases) represent a distinct class of "chameleon" impurities frequently encountered in the synthesis of analgesics (like Acetaminophen), opioids, and adrenergic agents. Their removal is complicated by their amphoteric (zwitterionic) nature: they possess both a basic amine (

Standard single-pass extractions often fail because these impurities can solubilize in aqueous phases at both high and low pH. This guide details a "Dual-Swing" pH extraction protocol for purification and an Isoelectric "Salting-Out" protocol for analytical enrichment.

Physicochemical Profiling: The "Goldilocks" Trap

To successfully extract amino-alkyl-phenols, one must exploit their ionization states. Unlike simple amines or acids, these compounds exist in three distinct forms depending on the pH of the matrix.

The Three States of Amino-Alkyl-Phenols

-

Cationic Form (pH < 9): The amine is protonated (

). High water solubility. -

Zwitterionic/Neutral Form (pH 9–10.5): The "Isoelectric Point" (pI). Net charge is near zero, but the molecule remains highly polar due to internal charge separation (

and -

Anionic Form (pH > 11): The phenol is deprotonated (

). High water solubility.

Key Insight: The most common error is assuming a basic wash (pH 12) will remove the impurity because it is an "amine." At pH 12, the phenol ionizes, keeping the impurity in the aqueous phase—which is desirable for washing out impurities, but disastrous if you are trying to extract the molecule for analysis.

Visualizing the Speciation

The following diagram illustrates the ionization shift and solvent affinity.

Figure 1: pH-dependent speciation of amino-alkyl-phenols. Extraction into organic solvent is only feasible in the yellow "Isoelectric Zone."

Protocol A: The "Dual-Swing" Depletion (Purification)

Objective: Remove amino-alkyl-phenol impurities from a hydrophobic API (Active Pharmaceutical Ingredient).

Prerequisite: The API must be neutral or have a

Theory: Since the impurity is water-soluble at both low and high pH, we wash the organic phase containing the API with both acidic and basic aqueous solutions. This "pincer" movement ensures that whether the impurity is protonated or deprotonated, it partitions into the water.

Step-by-Step Workflow

-

Dissolution: Dissolve the crude API (containing impurity) in a water-immiscible solvent.

-

Recommended: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

-

Avoid: Diethyl ether (peroxide risk/flammability) or highly polar alcohols (miscibility issues).

-

-

Acidic Wash (Targeting the Amine):

-

Basic Wash (Targeting the Phenol):

-

Add 0.5 volumes of 0.1 M NaOH or 5%

. -

Critical Check: Measure pH of aqueous layer; it must be > 12.

-

Shake gently (vigorous shaking at high pH can cause emulsions with phenols).

- . API remains in organic.

-

-

Brine Wash & Dry:

-

Wash organic layer with saturated NaCl (Brine) to remove residual water/base.

-

Dry over anhydrous

.[2]

-

Validation Data:

| Wash Step | Impurity State | Partition Coeff (

Protocol B: Isoelectric Enrichment (Trace Analysis)

Objective: Extract trace amino-alkyl-phenols from an aqueous matrix for quantification (e.g., HPLC/MS analysis). Challenge: The impurity is hydrophilic. Simple extraction with Hexane will fail.

Theory: We must adjust the pH to the impurity's isoelectric point (pI) to neutralize charge, then use a "Salting-Out" technique combined with a polar organic solvent to force the impurity out of the water.

Step-by-Step Workflow

-

Sample Preparation:

-

Dissolve sample in water.[6]

-

Calculated pI: For p-aminophenol (

,

-

-

pH Adjustment:

-

Titrate carefully with weak buffer (Ammonium Acetate) to the specific pI.

-

Note: Do not overshoot.

-

-

Salting Out (Mass Action):

-

Add solid NaCl to saturation (approx. 30g/100mL).

-

Why: This disrupts the hydration shell of the zwitterion, forcing it into the organic phase (Hofmeister effect).

-

-

Solvent Extraction:

-

Use 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate:Isopropanol (9:1) .

-

Ratio: 1:1 Solvent to Water.

-

Shake vigorously.

-

-

Recovery:

Troubleshooting & Critical Control Points

The "Emulsion Nightmare"

Phenolic compounds at basic pH often act as surfactants, creating stable emulsions.

-

Prevention: Use dilute base (0.1 M) rather than concentrated.

-

Cure: If emulsion forms, add solid NaCl (brine effect) or filter through a pad of Celite.

Oxidation Sensitivity

Amino-phenols oxidize rapidly in air (turning pink/brown).

-

Control: Perform all extractions using solvents sparged with Nitrogen or Argon. Add a reducing agent like Sodium Metabisulfite (0.1%) to the aqueous phase during extraction [1].

Solvent Selection Guide (LogD Driven)

Use this logic to select your solvent based on the impurity's polarity.

Figure 2: Decision tree for solvent selection based on impurity hydrophobicity.

References

-

Nawbas, M. et al. "Organic Salts of Pharmaceutical Impurity p-Aminophenol." PMC (NIH), 2020.

- Context: Discusses the difficulty of removing PAP and the use of salt formation/crystallization, supporting the need for strict pH control in extraction.

-

Majors, R. E. "Practical Aspects of Solvent Extraction." LCGC International.

- dependent liquid-liquid extraction (LLE)

-

Department of Chemistry, University of Calgary. "Amino Acids, Peptides and Proteins: pKa and pI values." (Via LibreTexts)

- Context: Provides the fundamental pKa data for phenolic and amine side chains essential for calcul

-

PubChem Compound Summary. "4-Aminophenol." National Library of Medicine.

- Context: Verification of chemical structure, pKa values (5.48 and 10.46)

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. journalspub.com [journalspub.com]

- 3. CN1021818C - The method for purifying crude 4-aminophenol - Google Patents [patents.google.com]

- 4. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

Troubleshooting & Optimization

Technical Support Center: Tapentadol & Regioisomer Separation

Topic: Troubleshooting Co-elution of Tapentadol, Regioisomers, and Related Impurities Role: Senior Application Scientist Status: System Operational

Introduction: The Analytical Challenge

Welcome to the technical support hub. If you are analyzing Tapentadol hydrochloride, you are likely encountering a "critical pair" resolution failure.[1] Tapentadol (3-[(1R,2R)-3-(dimethylamino)-1-ethyl-2-methylpropyl]phenol) presents a dual challenge:

-

Basicity (pKa ~9.44, 10.59): The tertiary amine causes severe peak tailing on standard silica due to silanol interactions.[1]

-

Isomerism:

-

Stereoisomers: It has two chiral centers (4 potential isomers).[1] The (1R,2R) form is the API. The (1S,2S) enantiomer and (1R,2S)/(1S,2R) diastereomers are critical impurities.

-

Regioisomers: Structural isomers where the hydroxyl group is in the ortho- or para- position rather than the meta- position, often arising from non-selective Grignard reactions during synthesis.

-

This guide moves beyond standard USP monographs to provide advanced troubleshooting for when standard C18 methods fail to resolve these specific co-elutions.

Module 1: Stationary Phase Selection (The Hardware)

Q: My C18 column separates the main peak but fails to resolve the ortho-regioisomer. Why?

A: Standard C18 (alkyl) phases rely primarily on hydrophobicity.[1] Tapentadol and its ortho- or para- regioisomers have nearly identical hydrophobicity (logP). They differ in their electron density distribution around the aromatic ring.[1] You need a phase that exploits

Recommendation: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase.[1]

-

Mechanism: The electron-rich aromatic ring of Tapentadol interacts differently with the

-electrons of the stationary phase depending on the position of the electron-donating hydroxyl group (-OH). -

PFP Selectivity: PFP phases are electron-deficient (Lewis acid character).[1] They interact strongly with the electron-rich phenol ring of Tapentadol.[1] The steric hindrance of an ortho- substitution alters this interaction significantly compared to the meta- (Tapentadol) form, forcing separation.

Column Selection Decision Matrix

Figure 1: Decision matrix for selecting the stationary phase based on the specific type of Tapentadol isomer causing co-elution.

Module 2: Mobile Phase Engineering (The Software)

Q: I am seeing severe tailing and retention time drift. Is my buffer wrong?

A: Likely, yes.[1] Tapentadol is a basic amine.[1] At neutral or slightly acidic pH (pH 4-6), the amine is protonated (

Protocol A: The "High pH" Strategy (Recommended) Modern hybrid-silica columns (e.g., XBridge, Gemini) are stable up to pH 12. Running Tapentadol at pH 10.5 - 11.0 keeps the amine deprotonated (neutral).[1]

-

Benefit 1: Neutral species interact purely via hydrophobic/

mechanisms, sharpening the peak. -

Benefit 2: Retention usually increases, pulling the main peak away from early-eluting polar impurities.

Protocol B: The "Ion-Pairing" Strategy (Legacy) If you must use a standard silica column (pH limit < 8), you must mask the charge.

-

Additive: Add 5-10 mM Sodium Octanesulfonate or Heptanesulfonate.[1]

-

Mechanism: The sulfonate anion pairs with the protonated Tapentadol amine, forming a neutral complex that retains well on C18.

Comparative Data: Buffer Systems

| Parameter | Phosphate Buffer (pH 3.[1][2][3][4]0) | Ammonium Bicarbonate (pH 10.[1]5) |

| Tapentadol State | Ionized (Protonated) | Neutral (Free Base) |

| Peak Shape | Often Tailing (As > 1.5) | Sharp (As < 1.[1]2) |

| Retention | Low to Moderate | High |

| Mass Spec Compatible? | No (Non-volatile) | Yes |

| Column Requirement | Standard C18 | Hybrid Silica (High pH stable) |

Module 3: Step-by-Step Troubleshooting Workflow

Q: I have co-elution of a known impurity (Impurity A) and the main peak. How do I resolve this systematically?

Follow this self-validating workflow. Do not skip steps.

Step 1: The "Organic Modifier" Swap

-

Action: If using Acetonitrile (ACN), switch to Methanol (MeOH).[1]

-

Reasoning: MeOH is a protic solvent.[1] It can hydrogen bond with the ether oxygen and hydroxyl group of Tapentadol.[1] ACN is aprotic.[1] This change in solvation often radically alters selectivity for regioisomers.[1]

Step 2: Temperature Tuning

-

Action: Lower the column temperature from 40°C to 25°C or 20°C.

-

Reasoning: Regioisomer separation is often entropically driven.[1] Lower temperatures reduce molecular rotation, maximizing the "lock-and-key" fit difference between the isomers and the stationary phase ligands.

Step 3: The Gradient Shallowing

-

Action: Reduce the gradient slope.

-

Protocol:

-

Current: 10% to 90% B in 10 minutes (Slope = 8%/min).

-

New: 20% to 40% B in 20 minutes (Slope = 1%/min).

-

-

Reasoning: Isomers often have very similar

(capacity factors).[1] A shallow gradient keeps them in the separation window longer.[1]

Visual Troubleshooting Logic

Figure 2: Logical workflow for resolving co-elution issues. Note that column switching is the final resort after chemistry optimization.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I separate the enantiomers ((1R,2R) vs (1S,2S)) on a standard C18 or PFP column? A: No. Enantiomers have identical physical properties in an achiral environment. You must use a chiral stationary phase.[1]

-

Recommended: Amylose tris(3,5-dimethylphenylcarbamate) columns (e.g., AD-H type).

-

Mobile Phase: Hexane/IPA/Diethylamine (Normal Phase) or Ammonium Bicarbonate/ACN (Reversed Phase Chiral).[1]

Q: My retention time shifts slightly every injection. What is happening? A: This is likely a pH equilibrium issue.[1] Because Tapentadol has a pKa near 9.4, if your mobile phase is pH 9.0-9.8, small changes in temperature or buffer evaporation will shift the ionization ratio significantly.

-

Fix: Move at least 2 pH units away from the pKa.[1] Aim for pH 11.0 (fully deprotonated) or pH 7.0 (fully protonated).[1] Avoid the "pKa zone."

Q: What is the specific "Impurity A" mentioned in USP? A: USP Impurity A is typically (1RS,2RS)-3-(3-dimethylamino-1-ethyl-2-methylpropyl)phenol (a diastereomeric mixture). Because these are diastereomers (not enantiomers), they can be separated on achiral phases (C18), but the resolution is often poor. The PFP column strategy (Module 1) is highly effective here.[1]

References

-

Chiral Separation Overview: Douša, M., et al. (2011).[1] Chromatographic separation of tapentadol stereoisomers. Journal of Pharmaceutical and Biomedical Analysis.[1][5]

-

Impurity Profiling: USP Monograph: Tapentadol Hydrochloride.[1] United States Pharmacopeia.[1]

-

High pH Methodology: "Strategies for the Analysis of Basic Compounds in Reversed-Phase HPLC." Waters Corporation Application Notes.

-

PFP Selectivity: "Selectivity of Pentafluorophenyl (PFP) Phases for Regioisomers." Phenomenex Technical Guide.

-

Tapentadol Structure & pKa: PubChem Compound Summary for CID 9838022, Tapentadol.[1]

Sources

Technical Support Center: Management of 4-Substituted By-products in Tapentadol API Synthesis

Welcome to the technical support center for Active Pharmaceutical Ingredient (API) development. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis and purification of Tapentadol. Our focus is to provide in-depth, actionable insights into a critical challenge: the identification, control, and removal of 4-substituted by-products.

This document moves beyond standard protocols to explain the fundamental principles behind the troubleshooting steps, ensuring a robust and reproducible purification strategy.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding 4-substituted impurities in Tapentadol synthesis.

Q1: What are 4-substituted by-products in Tapentadol synthesis, and why are they a concern?

A: In the context of Tapentadol, a 4-substituted by-product is an impurity that has an unwanted chemical group attached at the position para to the hydroxyl group on the phenol ring. A prime example encountered in synthesis is 4-Chloro-3-((2R,3R)-1-(dimethylamino)-2-methylpentan-3-yl)phenol .[1]

These impurities are a significant concern for several reasons:

-

Structural Similarity: Their structure is very close to the Tapentadol molecule, which can make them difficult to separate using standard purification techniques like crystallization.

-

Potential Toxicity: Any modification to the API's core structure can alter its pharmacological and toxicological profile. Uncharacterized impurities pose a safety risk.

-

Regulatory Compliance: Regulatory bodies like the FDA and EMA, following International Council for Harmonisation (ICH) guidelines (specifically ICH Q3A(R2)), mandate strict control over impurities in APIs.[2][3][4] Impurities above the identification threshold (typically ≥0.05% to 0.10%) must be identified, and those above the qualification threshold may require safety data.[5][6]

Q2: How are these by-products typically formed?

A: The formation of 4-substituted by-products is almost always linked to the synthesis route. The primary cause is a lack of regioselectivity in reactions involving the phenol ring or the use of contaminated starting materials.

-

Electrophilic Aromatic Substitution: If the synthesis involves steps that could lead to electrophilic substitution on the phenol ring (e.g., halogenation, nitration) before the final demethylation, the hydroxyl group (a strongly activating, ortho, para-directing group) can direct the substituent to the 4-position.

-

Contaminated Starting Materials: If a key starting material, such as 3-bromoanisole or a related phenol precursor, is contaminated with its 4-substituted isomer, this impurity can be carried through the entire synthesis process.[7]

Caption: Potential formation pathway of 4-substituted by-products.

Q3: What are the primary analytical methods for detecting and quantifying 4-substituted impurities?

A: The gold standard for detecting and quantifying these impurities is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) , typically with a UV or Photo Diode Array (PDA) detector.[8][9][10]

-

Methodology: A typical method uses a C8 or C18 column with a mobile phase consisting of an aqueous buffer (like phosphate or ammonium acetate) and an organic modifier (like acetonitrile or methanol).[8][11][12] The gradient or isocratic elution separates compounds based on their polarity.

-

Rationale: A 4-substituted impurity, such as 4-chloro-tapentadol, will have a different polarity and hydrophobicity compared to Tapentadol. This difference causes it to elute at a different retention time, allowing for its detection and quantification.

-

Characterization: For unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for determining the molecular weight and fragmentation patterns, which are crucial for structural elucidation.[13]

Q4: What are the typical regulatory expectations for controlling such impurities?

A: According to ICH Q3A(R2) guidelines, any impurity in a new drug substance must be controlled.[2][3] The key thresholds are:

-

Reporting Threshold: Any impurity found at a level of 0.05% or higher must be reported in regulatory filings.

-

Identification Threshold: If an impurity is consistently present above 0.10% (for a maximum daily dose ≤ 2g), its chemical structure must be determined.

-

Qualification Threshold: An impurity present above 0.15% must be "qualified," meaning toxicological data is required to prove its safety at that level.[6]

Therefore, the primary goal for a process chemist is to develop a synthesis and purification strategy that consistently keeps any 4-substituted by-product below the 0.10% identification threshold.

Section 2: Troubleshooting Guide

This section provides a practical, problem-solving approach to common issues encountered during API purification.

Problem 1: High Levels of 4-Chloro-Tapentadol Detected in Crude API (>0.5%)

This is a common issue when chlorinating agents are used in the synthesis. The structural similarity between Tapentadol and its 4-chloro analog makes removal challenging.

-

Root Cause Analysis: The high level of this impurity points to a significant lack of regioselectivity in a chlorination step or the use of a chlorinated precursor. The chlorine atom, being an electron-withdrawing group, slightly alters the pKa of the phenolic hydroxyl and increases the molecule's overall lipophilicity. This subtle difference is the key to its separation.

-

Solution: Optimized Recrystallization Crystallization is the most effective and scalable method for purifying APIs.[14] The goal is to find a solvent system where Tapentadol has high solubility at elevated temperatures but low solubility at room temperature, while the 4-chloro impurity remains in the mother liquor.[14]

Solvent Class Example Solvent Rationale for Use Expected Outcome Alcohols Isopropyl Alcohol (IPA), Ethanol Good solubility for Tapentadol HCl at reflux due to polarity and hydrogen bonding.[15] High potential for successful purification. Tapentadol HCl is less soluble upon cooling, while the more lipophilic impurity may stay in solution longer. Ketones Acetone, 2-Butanone Moderate polarity. Often used as an anti-solvent or in a co-solvent system. Can induce crystallization when added to a solution of Tapentadol in a more polar solvent. Good for fine-tuning solubility. Esters Ethyl Acetate Medium polarity, aprotic. Good for dissolving the free base form of Tapentadol. Useful for purifying Tapentadol free base before salt formation. The impurity's solubility might differ significantly. Anti-Solvents Heptane, MTBE Non-polar solvents where Tapentadol HCl is poorly soluble. Used to induce precipitation from a solution. Adding heptane to an IPA solution can effectively crash out the desired product, leaving impurities behind. This protocol is based on established methods for Tapentadol purification.[15]

-

Solvent Selection: Begin with a mixture of Isopropyl Alcohol (IPA) and Methanol. A ratio of approximately 1.5:1 (Methanol:IPA) is a good starting point.

-

Dissolution: Add the crude Tapentadol HCl to the solvent mixture (e.g., 55 g of crude API in 82.5 ml Methanol and 137.5 ml IPA).[15]

-

Heating: Heat the slurry to reflux (approx. 80-85°C) with stirring until a clear, homogeneous solution is formed. This ensures the API and the impurity are fully dissolved.

-

Controlled Cooling: This is the most critical step. Cool the solution slowly and controllably to 20-25°C. Slow cooling allows for the formation of a highly ordered crystal lattice of the pure Tapentadol HCl, which naturally excludes the differently shaped 4-chloro-tapentadol molecules. Rapid crashing will trap impurities.

-

Agitation & Maturation: Hold the resulting slurry at 20-25°C with gentle stirring for 2-4 hours. This "maturation" step allows the system to reach equilibrium, maximizing the yield of the pure solid.

-

Isolation: Filter the solid product using a Buchner funnel.

-

Washing: Wash the filter cake with a small amount of cold IPA to remove any residual mother liquor containing the dissolved impurity.

-

Drying: Dry the purified API in a vacuum oven at 50-60°C until a constant weight is achieved.

-

Analysis: Analyze the purified material and the mother liquor by HPLC to determine the purity of the product and confirm the removal of the 4-chloro-tapentadol.

-

Problem 2: An Unknown Peak is Detected by HPLC and Suspected to be a 4-Substituted By-product

When a new, uncharacterized peak appears in your chromatogram, a systematic workflow is essential to identify it and devise a removal strategy.

-

Expert Analysis: The retention time relative to Tapentadol can give clues. A substituent on the aromatic ring will alter the molecule's hydrophobicity. A non-polar group like a chloro or methyl group at the 4-position will typically increase the retention time on a reversed-phase column compared to the parent Tapentadol.

-

Proposed Workflow for Impurity Identification

Caption: Workflow for identifying an unknown process-related impurity.

-

Detailed Protocol: Impurity Characterization via LC-MS

-

Sample Preparation: Prepare a solution of the crude Tapentadol API in the HPLC mobile phase at a concentration that provides a clear chromatogram for the impurity of interest.

-

LC Method: Use a validated HPLC method, similar to one used for routine purity testing. A gradient method is often preferred for separating unknown impurities.[8][9]

-

MS Detection: Couple the HPLC outlet to a mass spectrometer (e.g., a Q-TOF or Orbitrap for high-resolution mass).

-

Data Acquisition: Acquire data in both positive and negative ion modes to maximize the chance of observing the molecular ion.

-

Analysis:

-

Extract Ion Chromatogram: Extract the ion chromatogram corresponding to the mass of the suspected impurity. For example, Tapentadol has a molecular weight of 221.34 g/mol .[16] A 4-chloro-tapentadol would have a molecular weight of approximately 255.79 g/mol .[1]

-

Determine Molecular Weight: Identify the [M+H]+ or [M-H]- ion to confirm the molecular weight of the impurity.

-

Fragmentation Analysis (MS/MS): Perform MS/MS on the parent ion to obtain fragmentation data. The fragmentation pattern can help confirm the core structure and suggest the location of the substitution.

-

-

References

-

ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

AMS Biopharma. (2025). Impurity guidelines in drug development under ICH Q3. AMS Biopharma. [Link]

-

Lakshminarayana, M. V., et al. (2015). Development and validation of hplc method for estimation of tapentadol and its process-related impurities. Der Pharmacia Lettre. [Link]

-

European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances. EMA. [Link]

-

ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

-

Learn About GMP. (2024). ICH Q3A Guideline for Impurities in New Drug Substances. YouTube. [Link]

-

Suneetha, A. & Rao, D. (2015). Development and validation of hplc method for estimation of tapentadol and its process-related impurities. ResearchGate. [Link]

-

Alagawadi, K.R., & Shabaraya, A.R. (2013). A novel RP-HPLC method for quantification of tapentadol HCl in pharmaceutical formulations. Der Pharma Chemica. [Link]

- Rao, P. K., et al. (2013). Novel process for preparing highly pure tapentadol or a pharmaceutically acceptable salt thereof.

- Zentiva, K.S. (2022). METHOD FOR CRYSTALLIZING TAPENTADOL INTERMEDIATE, TAPENTADOL INTERMEDIATE OF HIGH PURITY, METHOD OF MAKING TAPENTADOL AND TAPENT.

-

Sangeetha, G., et al. (2021). RP-HPLC Method Development and Validation of Tapentadol Hydrochloride in Bulk and Pharmaceutical Formulations. Semantic Scholar. [Link]

-

Sangeetha, G., et al. (2021). RP-HPLC Method Development and Validation of Tapentadol Hydrochloride in Bulk and Pharmaceutical Formulations. Journal of Pharmaceutical Research International. [Link]

- Li, J., et al. (2013). Synthesis method of tapentadol.

-

Borbás, A., et al. (2014). Tapentadol Enantiomers: Synthesis, Physico-Chemical Characterization and Cyclodextrin Interactions. PubMed. [Link]

- Li, J., et al. (2015). Synthesis method of tapentadol.

-

Allegrini, P., et al. (2014). Process for the synthesis of tapentadol and intermediates thereof. Justia Patents. [Link]

-

MSN Laboratories Private Limited. (2016). CRYSTALLINE FORMS OF TAPENTADOL SALTS AND PROCESS FOR PREPARATION THEREOF. European Patent Office (EP 3377049 B1). [Link]

-

Pharmaffiliates. Tapentadol-impurities. [Link]

-

Wang, X., et al. (2012). Synthesis of tapentadol hydrochloride. ResearchGate. [Link]

-

Veeprho. Tapentadol Impurities and Related Compound. [Link]

-

Tayana. (2022). Picking the best purification method for your API can be a tricky challenge. Tayanatx. [Link]

- F.I.S. Fabbrica Italiana Sintetici S.p.A. (2017). NEW PROCESS FOR THE PREPARATION OF TAPENTADOL AND INTERMEDIATES THEREOF.

-

Singh, S., et al. (2013). Structure of tapentadol and its process-related impurities. ResearchGate. [Link]

-

Borbás, A., et al. (2014). Tapentadol enantiomers: Synthesis, physico-chemical characterization and cyclodextrin interactions. ResearchGate. [Link]

-

Sravani, S., et al. (2022). A Review on Different Analytical Techniques for the Estimation of Tapentadol. Impactfactor. [Link]

-

Tzschentke, T. M., et al. (2007). (-)-(1R,2R)-3-(3-Dimethylamino-1-ethyl-2-methyl-propyl)-phenol Hydrochloride (Tapentadol HCl): a Novel -Opioid Receptor Agonist/Norepinephrine Reuptake Inhibitor with Broad-Spectrum Analgesic Properties. ResearchGate. [Link]

-

Vosburg, S. K., et al. (2017). A comparison among tapentadol tamper-resistant formulations (TRF) and OxyContin® (non-TRF) in prescription opioid abusers. PMC. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. database.ich.org [database.ich.org]

- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]

- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 6. youtube.com [youtube.com]

- 7. NEW PROCESS FOR THE PREPARATION OF TAPENTADOL AND INTERMEDIATES THEREOF - Patent 2507203 [data.epo.org]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. researchgate.net [researchgate.net]

- 10. journaljpri.com [journaljpri.com]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Picking the best purification method for your API can be a tricky challenge - Tayana Solutions [tayanasolutions.com]

- 15. EP2556048A2 - Novel process for preparing highly pure tapentadol or a pharmaceutically acceptable salt thereof - Google Patents [patents.google.com]

- 16. Tapentadol enantiomers: Synthesis, physico-chemical characterization and cyclodextrin interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Stability of 4-(1-Amino-2-methylpropyl)-3-methylphenol in Solution

Welcome to the technical support center for 4-(1-Amino-2-methylpropyl)-3-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound in solution. As a substituted aminophenol, understanding its stability profile is critical for accurate experimental results and robust formulation development.

Introduction to the Stability of this compound

This compound possesses two primary functional groups that are susceptible to degradation: a phenolic hydroxyl group and a primary amine.[1] The inherent reactivity of these moieties makes the molecule prone to oxidative, pH-mediated, and photo-induced degradation. This guide will walk you through common stability challenges and provide protocols to investigate and mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: Based on the chemistry of aminophenols, the two most probable degradation pathways are oxidation of the phenol and reactions involving the primary amine.

-

Oxidation of the Phenolic Hydroxyl Group: Phenols are highly susceptible to oxidation, which can be initiated by atmospheric oxygen, metal ions, or light. This process often leads to the formation of colored quinone-type structures.[1] For this compound, this would likely result in the formation of a quinone-imine or related colored bodies, leading to a visible change in the solution's appearance.

-

Amine Group Reactions: The primary amine can undergo oxidation, and it can also react with other components in a formulation.[1]

Q2: I'm observing a gradual color change in my stock solution of this compound, from colorless to a yellowish-brown. What is causing this?

A2: This is a classic sign of oxidation of the phenolic group.[1] The formation of quinone-like structures often results in colored solutions. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures. To mitigate this, consider the following:

-

Inert Atmosphere: Prepare and store solutions under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

-

Light Protection: Store solutions in amber vials or protect them from light to prevent photolytic degradation.

-

Antioxidants: The addition of antioxidants may be necessary for long-term stability, depending on the application.

-

Temperature Control: Store solutions at recommended low temperatures (e.g., 2-8 °C or -20 °C) to slow down the degradation rate.

Q3: My HPLC analysis shows a decrease in the main peak of this compound over time, but I don't see any significant new peaks. What could be happening?

A3: This is a common challenge in stability studies and can point to several possibilities:

-

Non-UV Active Degradants: The degradation products may lack a chromophore that absorbs at the detection wavelength you are using. Consider using a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) to identify non-UV active species.[1]

-

Formation of Insoluble Degradants: Degradation products may precipitate out of the solution if they are not soluble in the solvent system.[1] Visually inspect your samples for any precipitate.

-

Volatile Degradants: Some degradation products might be volatile and lost during sample handling.

-

Adsorption to Surfaces: The degradants, or the parent compound, may be adsorbing to the walls of the storage container or the HPLC column.

Troubleshooting Guide

| Problem | Potential Cause | Troubleshooting Steps |

| Inconsistent results between experiments. | Variability in solution preparation or storage conditions. | 1. Ensure consistent and precise control over pH, temperature, and light exposure.[1] 2. Prepare fresh solutions for each experiment. |

| Poor mass balance in forced degradation studies. | Incomplete elution of degradation products from the HPLC column or formation of non-detectable products. | 1. Use a gradient elution method with a strong final solvent wash to ensure all compounds are eluted. 2. Employ a mass spectrometer to search for potential degradation products that may not have a UV chromophore.[1] |

| Formation of precipitates in the solution upon storage. | Degradation products may have lower solubility. | 1. Analyze the precipitate separately if possible. 2. Consider using a different solvent system or adjusting the pH to improve the solubility of potential degradants. |

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop a stability-indicating analytical method.[1][2]

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Materials:

-

This compound

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

Procedure:

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.[1]

-

Stress Conditions:

-

Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for a specified time.

-

Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature and protect from light for a specified time.

-

Thermal Degradation: Incubate the stock solution at a high temperature (e.g., 80°C) for a specified time.

-

Photolytic Degradation: Expose the stock solution to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1] A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Sample Analysis:

-

At each time point, withdraw an aliquot, neutralize if necessary, and dilute with the mobile phase to a suitable concentration (e.g., 0.1 mg/mL).

-

Analyze by a validated stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of water and acetonitrile containing 0.1% formic acid) with both UV and MS detection.

-

Visualizing the Workflow

Caption: Workflow for forced degradation studies.

Potential Degradation Pathway

Based on the known reactivity of aminophenols, a likely degradation pathway involves oxidation to a quinone-imine derivative.

Caption: Postulated oxidative degradation pathway.

Concluding Remarks